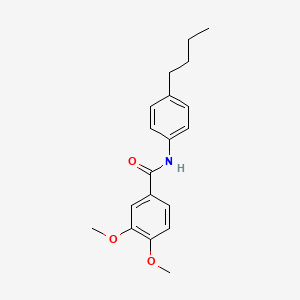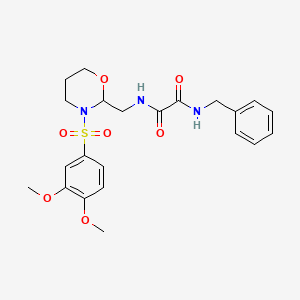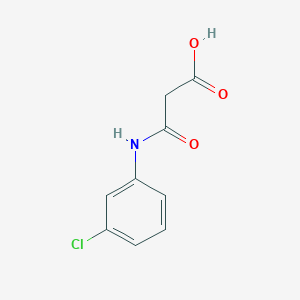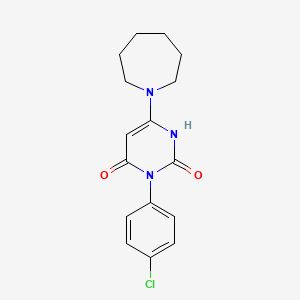
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticholinesterase Activity
Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been developed and assessed for their anticholinesterase action against human enzymes. These compounds demonstrated potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing remarkable selectivity between these enzymes. This property is crucial for the development of therapeutic agents targeting diseases like Alzheimer's, where cholinesterase inhibitors play a pivotal role (Luo et al., 2005).
Anti-HIV and Antimicrobial Applications
A series of benzofuran derivatives have been synthesized and evaluated for their potential as anti-HIV, anticancer, and antimicrobial agents. Some of these compounds showed significant reduction in viral cytopathic effects, indicating moderate anti-HIV activity. Additionally, mild antifungal activity was observed, although no significant anticancer activity was detected in the tested compounds (Rida et al., 2006).
Asymmetric Hydrogenation Catalysts
Benzofuran derivatives have been utilized in the synthesis of rigid P-chiral phosphine ligands, demonstrating excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These findings are significant for the pharmaceutical industry, where such catalysts can be employed in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Synthesis and Analgesic Activity
The synthesis and evaluation of substituted 1-benzofurans and 1-benzothiophenes for analgesic activity highlight the potential of benzofuran derivatives in the development of new pain relief medications. The creation of these compounds involves innovative synthetic routes, expanding the library of molecules with potential therapeutic applications (Rádl et al., 2000).
Antioxidant Properties
Research into the trapping ability of phenolic compounds for lipid oxidation products has revealed that benzofuran derivatives can form various adducts with antioxidant properties. These findings are relevant for food chemistry, where understanding the mechanisms of lipid oxidation and its inhibition is critical for improving food preservation and safety (Hidalgo et al., 2018).
Eigenschaften
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-4-23(5-2)22(25)29-16-9-7-15-20(24)19(28-21(15)13(16)3)11-14-6-8-17-18(10-14)27-12-26-17/h6-11H,4-5,12H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNONKTEQLSFS-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)
![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)
![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)

![6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2963595.png)
![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)




![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)
